molecular formula C15H27N5O3S2 B3050797 N-Biotinyl-N'-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt CAS No. 288144-42-3

N-Biotinyl-N'-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt

Cat. No. B3050797
CAS RN: 288144-42-3
M. Wt: 389.5 g/mol
InChI Key: FBRCSVAGDWAZCU-ZPFDUUQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt” is a reagent useful for intein-mediated biotinylation of proteins . It is used in research and not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular formula of this compound is C17H28F3N5O5S2 and it has a molecular weight of 503.56 . The IUPAC name is (3aS,4S,6aR)-N-[2-[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide .


Chemical Reactions Analysis

This compound is primarily used as a reagent for intein-mediated biotinylation of proteins . Intein-mediated biotinylation is a process used to attach biotin to proteins, which can then be used in a variety of biochemical assays.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 389.5 g/mol . It has 6 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a topological polar surface area of 152 Ų and contains 25 heavy atoms .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt:

Protein Biotinylation

N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt is widely used for intein-mediated biotinylation of proteins. This process involves the attachment of biotin to proteins, which is crucial for various biochemical assays and purification techniques. Biotinylated proteins can be easily captured and detected using streptavidin or avidin-based systems .

Protein Microarrays

This compound is also utilized in the preparation of protein microarrays. Protein microarrays are powerful tools for studying protein interactions, functions, and activities on a large scale. The biotinylation of proteins allows for their immobilization on microarray surfaces, facilitating high-throughput analysis .

Cell Surface Labeling

N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt can be used for cell surface labeling. By biotinylating cell surface proteins, researchers can study cell surface dynamics, receptor-ligand interactions, and cell signaling pathways. This application is particularly useful in immunology and cell biology research .

Affinity Purification

In affinity purification, this compound is employed to biotinylate target proteins, which can then be purified using streptavidin or avidin affinity columns. This method is highly specific and efficient, allowing for the isolation of proteins of interest from complex mixtures .

Enzyme-Linked Immunosorbent Assay (ELISA)

N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt is used in ELISA techniques to biotinylate antibodies or antigens. The biotinylated molecules can then be detected using streptavidin-conjugated enzymes, enhancing the sensitivity and specificity of the assay .

Drug Delivery Systems

This compound has potential applications in drug delivery systems. By biotinylating therapeutic agents, researchers can target these agents to specific cells or tissues using biotin-streptavidin interactions. This targeted delivery can improve the efficacy and reduce the side effects of drugs .

Imaging and Diagnostics

In imaging and diagnostic applications, N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt can be used to biotinylate imaging agents or diagnostic probes. This allows for the precise localization and detection of these agents in biological systems, aiding in disease diagnosis and monitoring .

Protein-Protein Interaction Studies

This compound is also valuable in studying protein-protein interactions. By biotinylating one of the interacting proteins, researchers can use streptavidin-based pull-down assays to isolate and identify interacting partners, providing insights into protein networks and functions .

Safety and Hazards

The safety and hazards of this compound are not fully detailed in the available resources. It is recommended to handle it with appropriate safety measures as with any chemical reagents .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O3S2/c16-9(7-24)14(22)18-6-5-17-12(21)4-2-1-3-11-13-10(8-25-11)19-15(23)20-13/h9-11,13,24H,1-8,16H2,(H,17,21)(H,18,22)(H2,19,20,23)/t9-,10-,11-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRCSVAGDWAZCU-ZPFDUUQYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C(CS)N)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)[C@H](CS)N)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 29974090

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Biotinyl-N'-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt
Reactant of Route 2
Reactant of Route 2
N-Biotinyl-N'-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt
Reactant of Route 3
Reactant of Route 3
N-Biotinyl-N'-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt
Reactant of Route 4
Reactant of Route 4
N-Biotinyl-N'-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt
Reactant of Route 5
N-Biotinyl-N'-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt
Reactant of Route 6
N-Biotinyl-N'-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.